Product packaging for Methyl Stearate(Cat. No.:CAS No. 112-61-8)

Methyl Stearate

Cat. No.: B116589
CAS No.: 112-61-8
M. Wt: 298.5 g/mol
InChI Key: HPEUJPJOZXNMSJ-UHFFFAOYSA-N
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Description

Methyl stearate (CAS 112-61-8), also known as methyl octadecanoate, is a long-chain fatty acid methyl ester (FAME) with the chemical formula C19H38O2 and a molecular weight of 298.51 g/mol . It is a fully saturated compound that appears as a white solid at room temperature, with a melting point of approximately 37-41°C and a boiling point of 181-182°C at 4 mmHg . In scientific research, this compound serves as a critical model compound and standard. It is a principal saturated component of biodiesel, derived from vegetable oils via transesterification . As such, it is extensively used in combustion kinetics studies to understand the oxidation behavior of biodiesel fuels and to develop detailed chemical kinetic reaction mechanisms . Its crystallization behavior is also a key area of investigation, as the solidification of saturated FAMEs like this compound is a major factor behind the poor cold-flow performance of biodiesel; research into its temperature-induced polymorphism is vital for designing improved biofuels . Beyond biofuels, this compound functions as a versatile intermediate and precursor in organic synthesis. It is used in the production of surfactants, emulsifiers, lubricants, and plasticizers . It also acts as a non-ionic surfactant and emollient in cosmetic and topical pharmaceutical formulations, where it can enhance the solubility of other chemicals . In the laboratory, its high purity (>99.5%) makes it an excellent standard for gas chromatography (GC) analysis . This product is for research use only (RUO) and is not intended for diagnostic or therapeutic use. Researchers are advised to store it in a tightly closed container at cool, ambient temperatures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O2 B116589 Methyl Stearate CAS No. 112-61-8

Properties

IUPAC Name

methyl octadecanoate
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InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3
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InChI Key

HPEUJPJOZXNMSJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC
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Molecular Formula

C19H38O2
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DSSTOX Substance ID

DTXSID2047640
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Molecular Weight

298.5 g/mol
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Physical Description

Methyl stearate appears as white crystals or chunky solid. (NTP, 1992), Liquid; NKRA; Pellets or Large Crystals, Liquid, Semi-solid; mp = 37.8 deg C; [Hawley] White solid or semi-solid; mp = 39.1 deg C; [HSDB] Off-white crystalline solid; mp = 40-42 deg C; [MSDSonline], Solid
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Boiling Point

828 to 829 °F at 747 mmHg (NTP, 1992), 443 °C, Boiling point: 215 °C @ 15 mm Hg, 181.00 to 182.00 °C. @ 4.00 mm Hg
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Flash Point

307 °F (NTP, 1992), 307 °F (153 °C)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol or ether., Very sol in ether and chloroform
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Density

0.8498 at 104 °F (NTP, 1992) - Less dense than water; will float, 0.8498 @ 40 °C/4 °C
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Vapor Pressure

0.0000136 [mmHg], 1.36X10-5 mm Hg @ 25 °C
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Color/Form

White crystals, Semisolid

CAS No.

112-61-8
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Melting Point

100 °F (NTP, 1992), 39.1 °C
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Advanced Synthesis and Production Methodologies

Esterification Reaction Pathways and Catalytic Systems

Homogeneous acid catalysis represents a traditional and widely understood method for producing methyl stearate (B1226849). In this approach, the catalyst exists in the same phase as the reactants, typically as a dissolved acid in the reaction mixture.

Commonly used homogeneous catalysts include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. guidechem.com While concentrated sulfuric acid is effective and inexpensive, its use can lead to issues with product quality, equipment corrosion, and the generation of acidic waste streams that require neutralization. guidechem.com P-toluenesulfonic acid offers an alternative with high activity, good selectivity, and less equipment corrosion. guidechem.com Under optimal conditions—using a stearic acid to methanol (B129727) molar ratio of 1:3.5 and 1.2% p-toluenesulfonic acid catalyst by mass of stearic acid—a stearic acid conversion rate exceeding 98.5% can be achieved after 4 hours of reflux. guidechem.com

Recent advancements focus on process intensification to overcome the limitations of conventional batch reactors. One such technique is the use of high-shear mixing (HSM), which enhances the efficiency of homogeneous esterification. rsc.orgresearchgate.net A study utilizing a Box–Behnken design for process optimization found that catalyst mass was the most influential factor, followed by the methanol to stearic acid ratio, temperature, and reaction time. rsc.orgresearchgate.net This intensified process can achieve a validated stearic acid conversion of 93.2% in just 12 minutes at 60°C, a significant reduction in reaction time compared to conventional methods. rsc.orgresearchgate.net

Table 1: Optimization of Homogeneous Catalysis for Methyl Stearate Synthesis using High-Shear Mixing (HSM)

Parameter Optimized Value Influence Ranking
Methanol : Stearic Acid Ratio 12.4 (mol/mol) 2
Catalyst Mass (H₂SO₄) 4.0 wt% 1
Temperature 60 °C 3
Time 12 min 4
Predicted Conversion 99% N/A
Experimentally Validated Conversion 93.2% ± 0.7% N/A

Data sourced from studies on process intensification using a Box–Behnken design. rsc.orgresearchgate.net

Heterogeneous catalysis offers a more environmentally friendly and industrially advantageous alternative to homogeneous systems. In this modality, the catalyst is in a different phase (typically solid) from the reactants (liquid). This simplifies catalyst separation from the product mixture, allowing for easy recovery and reuse, which reduces waste and operational costs. Various materials have been explored as heterogeneous catalysts for this compound production, including clays (B1170129), ion-exchange resins, and metal oxides. rsc.org

Lignin (B12514952), an abundant and renewable biopolymer, has emerged as a promising raw material for creating sustainable heterogeneous catalysts. mdpi.com Carbon-based catalysts are produced by the carbonization and subsequent sulfonation of lignin. acs.orgrepec.org

Research has demonstrated the successful synthesis of an environmentally benign catalyst from lignin extracted from sugarcane bagasse. acs.orgrepec.org The process involves solvothermal carbonization followed by sulfonation. The choice of sulfonating agent, such as methane (B114726) sulfonic acid (MSA) versus sulfuric acid, significantly impacts the catalyst's properties and performance. acs.orgrepec.org Catalysts functionalized with MSA exhibit higher thermal stability and greater surface area, leading to superior catalytic activity. repec.org

Under optimized conditions (240°C, 10 minutes, 1:9 stearic acid to methanol molar ratio, 5 wt% catalyst), a lignin-based catalyst sulfonated with MSA achieved a this compound yield of 89.2%. repec.org Notably, this catalyst could be reused for up to seven cycles while maintaining a yield greater than 80%. repec.org The catalytic activity of these materials is attributed to the presence of acidic functional groups, primarily sulfonic acid (–SO₃H) groups, as well as carboxylic (–COOH) and hydroxyl (–OH) groups on the carbon surface. acs.org

Table 2: Performance of Lignin-Derived Catalysts in this compound Synthesis

Catalyst Type Sulfonating Agent Reaction Temp. (°C) Reaction Time (min) Methanol:Acid Ratio Yield (%)
Lignin Char (Unsulfonated) N/A 200 5 3:1 57.6
EL-SA Sulfuric Acid 200 5 3:1 63.4
EL-MSA Methane Sulfonic Acid 200 5 3:1 69.1
EL-MSA (Optimized) Methane Sulfonic Acid 240 10 9:1 89.2

EL-SA: Extracted Lignin-Sulfuric Acid; EL-MSA: Extracted Lignin-Methane Sulfonic Acid. Data sourced from studies on sulfonated carbon-based catalysts. acs.orgrepec.org

Mixed metal oxides are a significant class of heterogeneous catalysts for esterification due to their high thermal stability and tunable acidic properties. Sulfated zirconia-silica (ZrO₂–SiO₂) aerogels have shown particular promise in the synthesis of this compound. researchgate.net These catalysts are prepared using a sol-gel method followed by supercritical drying, which results in materials with high surface area, large pore volume, and a significant number of Brønsted and Lewis acid sites, crucial for catalytic activity. researchgate.net

The ratio of the metal components is a key factor in determining the catalyst's effectiveness. For instance, in Zr/Si catalysts, increasing the Zr:Si ratio from 1:2 to 2:1 has been shown to boost the yield of this compound from 71% to 91% at a constant temperature of 60°C over 7 hours. researchgate.net This improvement is linked to an increase in the concentration of acid sites on the catalyst surface. researchgate.net The ordered mesoporous structure of these aerogel catalysts facilitates reactant access to the active sites, enhancing conversion rates. researchgate.net

Optimizing the interaction between the catalyst and the substrates (stearic acid and methanol) is critical for maximizing reaction efficiency. This involves fine-tuning reaction parameters to enhance mass transfer and accelerate reaction rates. As seen in homogeneous catalysis, process intensification through high-shear mixing (HSM) can dramatically reduce reaction times from hours to minutes by overcoming mass transfer limitations. rsc.orgresearchgate.net

Statistical methods like the response surface Box–Behnken design are employed to systematically study the influence of multiple variables, such as temperature, catalyst loading, reactant molar ratio, and reaction time. rsc.orgrsc.org Such studies reveal complex interactions between parameters. For example, a statistically significant interaction between catalyst mass and reaction time has been identified, indicating that the effect of catalyst loading changes with the duration of the reaction. rsc.org By applying these optimization models, it is possible to predict and validate conditions that lead to near-complete conversion of the fatty acid in significantly shortened process times. rsc.orgresearchgate.net

Enzymatic catalysis presents a "green" alternative for this compound production, operating under mild conditions and offering high specificity. encyclopedia.pubnih.gov This method typically employs lipases, which are enzymes that catalyze the hydrolysis or synthesis of esters. encyclopedia.pub Immobilized lipases, such as Novozym 435 from Candida antarctica, Lipozyme RM IM from Rhizomucor miehei, and Lipozyme TL IM from Thermomyces lanuginosus, are often used as biocatalysts. researchgate.net

The enzymatic process can proceed via esterification of free fatty acids or transesterification of triglycerides. nih.govmdpi.com One key advantage is the simultaneous conversion of free fatty acids and triglycerides, which is particularly useful for low-quality feedstocks. mdpi.com This avoids side reactions like saponification that can occur in conventional alkaline-catalyzed biodiesel production. encyclopedia.pubresearchgate.net

However, the enzymatic route has challenges. The cost of enzymes remains a significant barrier to large-scale industrial application. researchgate.net Furthermore, lipases can be inhibited or deactivated by high concentrations of methanol, the alcohol substrate. mdpi.com To mitigate this, strategies such as the stepwise addition of methanol are often employed. mdpi.com Research into optimizing reaction conditions, such as temperature, pH, and enzyme loading, is ongoing to improve the economic viability and efficiency of enzymatic transesterification. researchgate.netmdpi.com For instance, a study converting acid oil found that an immobilized Candida antarctica lipase (B570770) could achieve a 96% degree of esterification after 24 hours at 30°C. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Stearic acid
Methanol
Sulfuric acid
p-Toluenesulfonic acid
Lignin
Methane sulfonic acid
Zirconia (Zirconium dioxide, ZrO₂)
Silica (Silicon dioxide, SiO₂)
Zirconium tin oxide (ZrSnO₄)
Triglyceride

Enzymatic Transesterification Approaches

Novel Synthetic Routes and Feedstock Utilization

The search for sustainable chemical production has driven research into utilizing waste streams and renewable biomass as feedstocks for valuable chemicals like this compound.

Lignocellulosic biomass, derived from agricultural and forestry waste, is an abundant and renewable resource composed primarily of cellulose (B213188), hemicellulose, and lignin. mdpi.comncsu.edu The valorization of this biomass involves converting its complex structure into valuable platform chemicals, which can serve as precursors for a wide range of products. mdpi.comresearchgate.net

The process typically begins with a pretreatment step to break down the rigid structure and improve the accessibility of cellulose and hemicellulose. mdpi.comncsu.edu This is often followed by enzymatic or chemical hydrolysis to break these polysaccharides into fermentable sugars (like glucose) and other intermediates. mdpi.comncsu.edu These sugars and other platform products, such as furfural (B47365) and levulinic acid, can be obtained from the isolated lignocellulosic fractions. researchgate.net These platform chemicals represent the initial products from biomass valorization that could, through subsequent chemical transformations, be converted into the long-chain molecules required for this compound synthesis.

Municipal sewage sludge represents a significant waste stream that can be repurposed as a feedstock for biofuel production. researchgate.net The organic matter in domestic sewage sludge contains a notable fraction of lipids. researchgate.net One study found that collected sewage sludge contained 26% neutral lipids within the extracted material. researchgate.net

These lipids can be converted into methyl esters (biodiesel) through a process called in situ transesterification, which is considered more economical than conventional methods. researchgate.net In one such process, lipids from municipal sewage sludge were converted to biodiesel with an 84% yield using an alkaline transesterification method. researchgate.net The reaction was carried out at 60°C for 4 hours with a methanol-to-oil molar ratio of 9:1. researchgate.net This demonstrates the potential of using lipids from sewage scum as a viable, low-cost feedstock for producing this compound and other fatty acid methyl esters. researchgate.net

Developing solvent-free reaction systems is a key goal of green chemistry, as it eliminates the need for potentially harmful organic solvents and simplifies downstream processing. dss.go.th In the context of this compound synthesis, solvent-free transesterification has been successfully demonstrated, particularly using biocatalysts. dss.go.thelectronicsandbooks.com

In these systems, the reaction medium consists solely of the substrates (e.g., an oil or a higher-order ester and an alcohol) and the enzyme. dss.go.thelectronicsandbooks.com For example, the transesterification of methyl oleate (B1233923) and stearyl alcohol has been performed by simply mixing the reactants with an immobilized lipase at 55-65°C. electronicsandbooks.com In such a setup, one of the liquid substrates can act as a co-solvent for the other, especially if one is a solid at room temperature. electronicsandbooks.com A significant advantage of this method is the ease of product separation and catalyst recovery, which reduces processing costs and environmental impact. dss.go.th The removal of volatile byproducts, such as methanol, can also be easily accomplished, which helps to drive the reaction equilibrium toward higher yields. electronicsandbooks.com

Reaction Kinetics and Thermodynamic Analysis of this compound Formation

The formation of this compound, primarily through the esterification of stearic acid with methanol, is a reversible, equilibrium-limited reaction. researchgate.net The study of its reaction kinetics and thermodynamics is crucial for optimizing production processes, such as biodiesel synthesis, by providing insights into reaction rates, equilibrium conversions, and the energy changes involved.

The forward reaction involves the protonation of the carbonyl oxygen of stearic acid, followed by a nucleophilic attack by methanol. A subsequent proton transfer and the elimination of a water molecule lead to the formation of this compound. The kinetics of this process are influenced by several factors, including temperature, the molar ratio of reactants, and the presence and type of catalyst.

Research has shown that increasing the temperature and the molar ratio of methanol to stearic acid generally enhances the conversion to this compound. researchgate.netresearchgate.net For instance, using a crosslinked amidoximated polyacrylonitrile (B21495) ion-exchanged mesh protonated by sulfuric acid, a 94% conversion was achieved at 90°C with a methanol to stearic acid molar ratio of 35.5:1. researchgate.net Similarly, a comparable conversion of 94.1% was obtained at a lower temperature of 65°C but with a higher molar ratio of 87.1:1. researchgate.net

Catalysts play a significant role in accelerating the reaction towards equilibrium. Both homogeneous catalysts, like sulfuric acid, and heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and acid-activated clays (e.g., MMT-PO4), have been effectively used. researchgate.netresearchgate.netache.org.rs The use of heterogeneous catalysts is often preferred as it simplifies the separation and purification stages.

Kinetic models, such as the pseudo-homogeneous reversible model, are employed to describe the reaction mechanism and determine key kinetic parameters. researchgate.net These parameters are essential for the design and simulation of industrial reactors.

Kinetic Parameters for this compound Formation

The following table summarizes kinetic parameters for the esterification of stearic acid with methanol using Amberlyst-15 as a catalyst. The data illustrates that the activation energies for the forward and reverse reactions increase with the fatty acid's chain length. researchgate.net

ParameterForward ReactionReverse Reaction
Pre-exponential factor (A) Varies with fatty acid chain lengthVaries with fatty acid chain length
Activation energy (Ea) Increases with fatty acid chain lengthIncreases with fatty acid chain length
Data derived from studies on the esterification of various fatty acids, including stearic acid. researchgate.net

A detailed chemical kinetic reaction mechanism for this compound has also been developed, encompassing approximately 3,500 chemical species and over 17,000 chemical reactions, highlighting the complexity of the underlying chemistry, particularly under combustion conditions. osti.gov

From a thermodynamic perspective, the esterification of fatty acids is characterized by a very small heat of reaction. researchgate.net This is supported by the slight difference observed between the activation energies of the forward and reverse kinetic constants. researchgate.net Consequently, temperature has a negligible effect on the equilibrium conversion, although it significantly impacts the reaction rate.

Thermodynamic Properties of this compound

The thermodynamic properties of this compound are fundamental to understanding its behavior during formation, purification, and application. Key thermodynamic data has been compiled from various sources, including the NIST Chemistry WebBook. nist.govnist.gov

Thermodynamic PropertyValueUnits
Standard Enthalpy of Formation (ΔfH°gas) -773.2 ± 3.8kJ/mol
Standard Enthalpy of Combustion (ΔcH°solid) -11586.2 ± 2.4kJ/mol
Enthalpy of Fusion (ΔfusH) 60.7kJ/mol
Enthalpy of Vaporization (ΔvapH°) 93.3 ± 2.0kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°) Data not widely availablekJ/mol
Data sourced from Cheméo chemeo.com and the NIST WebBook. nist.govnist.gov

Studies have also analyzed the high-pressure thermodynamic properties of this compound, including density, isothermal compressibility, and isobaric thermal expansivity, over a range of temperatures and pressures, which is critical for processes operating under such conditions. researchgate.net The analysis of these properties aids in the development of accurate equations of state (EoS), like PR and PC-SAFT, for modeling the behavior of biodiesel components. researchgate.net

Reaction Mechanisms and Chemical Transformations

Pyrolysis and Combustion Mechanisms of Methyl Stearate (B1226849)

The high-temperature decomposition (pyrolysis) and oxidation (combustion) of methyl stearate involve a complex network of thousands of elementary reactions. Understanding these mechanisms is crucial for modeling engine performance and emissions.

Ab initio molecular dynamics (MD) simulations provide atomic-level insights into the initial stages of pyrolysis, revealing the primary bond-breaking events that initiate the decomposition cascade. In simulations of this compound pyrolysis at high temperatures (e.g., 3500 K), the process begins with the cleavage of C-C bonds. researchgate.netmdpi.com The initial decomposition can proceed via multiple pathways, including the homolytic cleavage of the C-C bond at the ester group position, leading to the formation of a ·C₁₈H₃₃O₂ radical and a methyl radical (·CH₃). mdpi.com These simulations are instrumental in identifying significant reaction pathways and their thermodynamic properties, which helps in engineering future biodiesel formulations. researchgate.net

To accurately simulate the complex combustion process of biodiesel, detailed chemical kinetic reaction mechanisms are developed. These mechanisms for biodiesel components like this compound are vast, often encompassing approximately 3,500 chemical species and over 17,000 elementary reactions. osti.govunt.edu They are constructed based on established reaction pathways and rate rules developed for alkane fuels, with specific modifications to account for the presence of the methyl ester group. osti.gov The ester functionality alters the C-H bond strengths on adjacent carbon atoms, which in turn affects the rates of hydrogen atom abstraction reactions. osti.gov

These comprehensive models are validated against experimental data from sources like jet-stirred reactors and shock tubes. unt.eduresearchgate.net The development of such mechanisms is essential for predicting combustion phenomena like autoignition delay times. unt.eduresearchgate.net The complexity and size of these detailed mechanisms often necessitate the development of smaller, "lumped" mechanisms for practical application in computational fluid dynamics simulations of engines. combustion-institute.it

Table 1: Characteristics of a Detailed Chemical Kinetic Mechanism for this compound

Feature Description Reference
Component Species Includes this compound and other major biodiesel components like methyl oleate (B1233923). osti.gov
Mechanism Size Approximately 3,500 chemical species and 17,000+ chemical reactions. osti.govunt.edu
Foundation Based on reaction classes and rate rules for alkanes, with added classes for methyl ester species. osti.gov
Key Pathways Includes H-atom abstraction, β-scission, and low-temperature peroxy-radical chemistry. osti.govcombustion-institute.it

| Application | Used to compute fuel/air autoignition delay times and simulate oxidation in reactors. | unt.edu |

At the lower temperatures relevant to autoignition (around 700 K to 1000 K), the combustion of this compound is governed by a distinct set of reactions involving alkylperoxy radicals (RO₂). osti.govosti.gov The general sequence begins with the abstraction of a hydrogen atom from the fuel molecule (RH) to form a fuel radical (R·). This radical then adds to molecular oxygen (O₂) to form an RO₂ radical. osti.govtsinghua.edu.cn

For this compound, a saturated molecule, these low-temperature chain branching pathways are particularly important. osti.govunt.edu This contrasts with unsaturated esters like methyl oleate, where the presence of a C=C double bond can inhibit certain RO₂ isomerization pathways, making the saturated ester slightly more reactive at low temperatures. unt.eduosti.govresearchgate.net

Deoxygenation Pathways and Product Selectivity

To improve the properties of biodiesel, such as its cold-flow performance and storage stability, the oxygen content can be removed through catalytic deoxygenation. This process converts fatty acid methyl esters into long-chain alkanes, which are chemically identical to components in conventional diesel fuel. The main pathways are hydrodeoxygenation (HDO), decarboxylation (DCO₂), and decarbonylation (DCO). acs.org

Noble metals supported on metal oxides are effective catalysts for deoxygenation. Platinum supported on alumina (B75360) (Pt/Al₂O₃) has been shown to effectively deoxygenate this compound. ou.eduresearchgate.net Studies conducted in both vapor and liquid phases show that the primary products are hydrocarbons with one less carbon atom than the parent fatty acid, indicating that decarboxylation and/or decarbonylation are dominant pathways. ou.eduresearchgate.netresearchgate.net For example, the deoxygenation of this compound (a C19 ester) predominantly yields n-heptadecane (C17). ou.edu When the reaction is carried out under a hydrogen atmosphere, paraffins are the main products, whereas an inert atmosphere (like Helium) can lead to different product distributions. researchgate.net

Similarly, palladium supported on ceria (Pd/CeO₂) is an active catalyst for hydrodeoxygenation. sibran.ru Catalysts based on palladium and other precious metals on supports like CeO₂-ZrO₂ can efficiently deoxygenate FAMEs to produce linear alkanes, primarily heptadecane (B57597), at temperatures between 300–380 °C. sibran.ru The choice of metal and support, along with reaction conditions like temperature and hydrogen pressure, significantly influences the selectivity towards different deoxygenation pathways and products. acs.orgwhiterose.ac.uk

Table 2: Research Findings on Catalytic Deoxygenation of this compound

Catalyst Support Reactant(s) Key Findings & Major Products Reference(s)
Platinum (Pt) Alumina (Al₂O₃) This compound, Methyl octanoate Dominant products are hydrocarbons with one carbon less (e.g., C17 from C18 acid chain). Paraffins are favored under H₂. ou.eduresearchgate.net
Palladium (Pd) Ceria (CeO₂) / Zirconia (ZrO₂) Biodiesel (FAME mixture) Efficient deoxygenation to linear alkanes, mainly heptadecane (C₁₇H₃₆). sibran.ru
Palladium (Pd) Carbon (C) Stearic acid, Ethyl stearate Stearic acid converts to n-heptadecane via decarboxylation. uidaho.edu
Ruthenium (Ru) ZSM-5 This compound Yielded 64.3% n-C₁₇ and 13% n-C₁₈ alkanes. acs.org

| Palladium (Pd) | HPA-SiO₂ | this compound, Microbial lipids | Catalytic hydrodeoxygenation to produce diesel-range alkanes. | dicp.ac.cn |

While the primary goal of deoxygenation is often to produce a diesel-range alkane with a chain length close to the original fatty acid, side reactions can lead to the formation of shorter-chain hydrocarbons. whiterose.ac.uk Processes such as hydrocracking, isomerization, and aromatization can occur on the catalyst surface, particularly under more severe conditions. whiterose.ac.uk Cracking of the long hydrocarbon chains results in a mixture of hydrocarbons with a wider range of carbon numbers (e.g., C13–C16 from a C18 starting material). unila.ac.id These shorter-chain alkanes and branched isomers can be desirable components for bio-jet fuel. whiterose.ac.uk The extent of these side reactions depends heavily on the catalyst's properties (such as acidity) and the reaction conditions. whiterose.ac.ukunila.ac.id

Table 3: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C₁₉H₃₈O₂
Methyl oleate C₁₉H₃₆O₂
n-Heptadecane C₁₇H₃₆
Helium He
Hydrogen H₂
Oxygen O₂
Platinum Pt
Palladium Pd
Alumina (Aluminum oxide) Al₂O₃
Ceria (Cerium dioxide) CeO₂
Zirconia (Zirconium dioxide) ZrO₂
Carbon C
Ruthenium Ru
Stearic acid C₁₈H₃₆O₂
Ethyl stearate C₂₀H₄₀O₂

Hydrogenation Reactions of Unsaturated Methyl Esters to this compound

The conversion of unsaturated fatty acid methyl esters, such as methyl oleate and methyl linoleate, into this compound is achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the carbon-carbon double bonds present in the unsaturated ester molecules. The reaction is typically carried out in a reactor under controlled temperature and pressure in the presence of a heterogeneous catalyst. scielo.brconicet.gov.arresearchgate.net

The reaction mechanism for the hydrogenation of methyl oleate on a catalyst surface can be described by a series of elementary steps. conicet.gov.ar This includes the adsorption of the unsaturated ester onto the catalyst's active sites, followed by the sequential addition of hydrogen atoms to the double bond, leading to the formation of the saturated this compound, which then desorbs from the surface. conicet.gov.ar The reaction conditions, such as temperature and hydrogen pressure, significantly impact the reaction rate. researchgate.netakjournals.com An increase in temperature generally leads to a higher reaction rate. akjournals.com Similarly, increasing hydrogen pressure can also enhance the activity of the catalyst. researchgate.net

The table below summarizes the conditions and outcomes of methyl oleate hydrogenation using different catalysts.

CatalystSupportTemperature (°C)Pressure (atm)Key Findings
Ru-SnAl2O327050This compound is the main product; Sn addition decreases hydrogenation activity. scielo.brunal.edu.co
Niα-Al2O319020High conversion to saturated methyl esters in 30 minutes. researchgate.net
RuMesoporous Carbon3010-30Activity is highly dependent on H2 pressure. researchgate.net

Oxidation Reactions and Mechanisms

This compound, as a saturated fatty acid methyl ester, is generally more resistant to oxidation than its unsaturated counterparts. However, under certain conditions, it can undergo oxidation, a process often referred to as autoxidation. This reaction typically proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps. acs.org

The initiation of autoxidation can be triggered by factors such as heat. acs.org At elevated temperatures, around 150°C, the thermal initiation of the autoxidation of purified methyl palmitate (a similar saturated ester) has been observed to occur readily. acs.org The initial stable products of this process are monohydroperoxides. acs.orgnih.gov

Studies on the autoxidation of methyl palmitate have shown that the oxidative attack is not highly specific to one location along the fatty acid chain. nih.gov While all carbon atoms are susceptible to oxidation, there is a preferential attack towards the center of the molecule. nih.gov The mechanism involves the abstraction of a hydrogen atom to form a free radical, which then reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another molecule, propagating the chain reaction and forming a hydroperoxide. acs.org

In addition to autoxidation, microbiological oxidation of long-chain aliphatic compounds like this compound can occur. For example, the yeast Torulopsis gropengiesseri can hydroxylate stearic acid at the ω and ω-1 positions. rsc.org This process involves the direct substitution of a hydrogen atom with a hydroxyl group and has been shown to be stereospecific. rsc.org

Detailed kinetic models have been developed to describe the combustion of this compound, which involves a complex network of oxidation reactions at high temperatures. osti.govresearchgate.netresearchgate.net These models include numerous elementary reactions and chemical species to accurately predict the combustion behavior. osti.govresearchgate.netresearchgate.net

Transesterification Reactions Involving this compound

Transesterification is a chemical reaction where the ester group of a compound is exchanged with an alcohol. This compound can undergo transesterification with various alcohols, acids, or other esters, a process that is often catalyzed by acids, bases, or enzymes. asianpubs.orgmdpi.comresearchgate.net

One significant application of this reaction is the synthesis of glycerol (B35011) monostearate through the transesterification of this compound with glycerol. asianpubs.orgconicet.gov.ar This reaction is typically carried out in the presence of a basic catalyst, such as potassium carbonate supported on γ-alumina (K2CO3/γ-Al2O3). asianpubs.org The conversion of this compound increases with a higher molar ratio of glycerol to this compound. asianpubs.org The use of a solvent like N,N'-dimethyl formamide (B127407) can improve the miscibility of the reactants and enhance the selectivity towards glycerol monostearate. asianpubs.org

Acid catalysts, such as hydrochloric acid (HCl) and aluminum chloride hexahydrate (AlCl3·6H2O), are also effective for the transesterification of this compound. mdpi.com For example, the transesterification of stearyl stearate with methanol (B129727) using these catalysts can lead to a complete conversion to this compound. mdpi.com The kinetics of transesterification can also be studied using solid acid catalysts like Amberlyst-15 for the reaction of this compound with n-butanol. researchgate.netnih.gov

Enzymatic transesterification offers a milder and often more selective alternative to chemical catalysis. frontiersin.orggoogle.comaidic.it Lipases are commonly used enzymes for this purpose. For instance, immobilized 1,3-positionally specific lipase (B570770) from Mucor miehei can be used to transesterify a mixture of vegetable oil and a stearic acid source, which could include this compound. google.com Lipase-catalyzed transesterification can also be used to produce sugar esters by reacting this compound with a sugar like glucose in a deep eutectic solvent. frontiersin.org

The table below provides examples of different transesterification reactions involving this compound.

Reactant 2CatalystProductKey Findings
GlycerolK2CO3/γ-Al2O3 (Basic)Glycerol monostearateHigh glycerol to this compound ratio increases conversion. asianpubs.org
Methanol (from stearyl stearate)HCl or AlCl3·6H2O (Acid)This compoundComplete conversion can be achieved. mdpi.com
n-ButanolAmberlyst-15 (Solid Acid)Butyl stearateReaction kinetics can be modeled; etherification can be a side reaction. researchgate.netnih.gov
GlucoseLipase (Enzyme)Sugar esterFeasible in deep eutectic solvents. frontiersin.org
Vegetable Oil1,3-specific Lipase (Enzyme)Modified triglyceridesUsed to produce margarine oils with specific properties. google.com

Advanced Analytical and Spectroscopic Characterization

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of methyl stearate (B1226849). Different ionization techniques offer unique advantages in its analysis.

Field Ionization Mass Spectrometry (FI-MS) and Fragment Ionization Mechanisms

Field ionization (FI) is a soft ionization technique that typically produces molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of compounds like methyl stearate. jeolusa.com In FI-MS, gaseous this compound molecules are ionized by a strong electric field, which causes the formation of molecular ions (M+•) with little internal energy due to a quantum tunneling effect. researchmap.jpacs.org

Interestingly, the FI mass spectrum of this compound shows not only the molecular ion but also specific fragment ions. researchmap.jpacs.org While classic McLafferty rearrangement ions at m/z 74 and 75 are notably absent, a complementary McLafferty rearrangement fragment ion appears at m/z 224. researchmap.jpacs.org Additionally, a series of C4 periodic methyl ester fragment ions are observed at m/z values from 115 to 269. researchmap.jpacs.org The presence of these fragments is attributed to metastable ion decay with rearrangement reactions occurring in the ion source on a timescale of 10⁻⁶ to 10⁻⁵ seconds. researchmap.jp

The formation of aliphatic fragment ions, such as [CnH2n+1]+ at m/z 29, 43, and 57, is also observed and can be explained by hyperconjugation between the sigma (σ)-electrons of the sp3 C-H bonds and the empty p-orbital of the carbocation. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for separating and identifying the components of a mixture. In the analysis of this compound, GC separates it from other FAMEs before it enters the mass spectrometer for detection. researchgate.netusu.ac.idnaturalspublishing.com Electron ionization (EI) is a common ionization method used in GC-MS, which bombards the sample with high-energy electrons, causing extensive fragmentation. shimadzu.com

The EI mass spectrum of this compound is characterized by several key fragment ions. acs.orgnaturalspublishing.com The molecular ion (M+) peak is observed at m/z 298. naturalspublishing.com Other significant fragments include ions at m/z 87 and 74, which are characteristic of fatty acid methyl esters. naturalspublishing.com The ion at m/z 74 results from a McLafferty rearrangement. csic.es The fragmentation pattern provides a "fingerprint" that can be compared to spectral libraries, like the NIST library, for confident identification. researchgate.net

GC-MS has been successfully used to identify this compound in various samples, including biodiesel and natural oils. researchgate.netnaturalspublishing.com For example, in the analysis of sunflower biodiesel, this compound was identified with a molecular ion at m/z 298 and characteristic fragments at m/z 199, 143, 87, and 74 (base peak). naturalspublishing.com

Sample Type This compound Percentage Key Fragment Ions (m/z) Reference
P. pinnata oil16.97%Not Specified researchgate.net
Petai seed n-hexane extract13.34%Not Specified usu.ac.id
Sunflower Biodiesel9.48%298, 199, 143, 87, 74 naturalspublishing.com
Cotton Biodiesel8.00%Not Specified naturalspublishing.com

Quantum Chemical Calculations for Ionization Processes

Quantum chemical calculations, such as time-dependent density functional theory (TDDFT) and natural bond orbital (NBO) analysis, provide a theoretical foundation for understanding the ionization and fragmentation processes observed in the mass spectra of this compound. researchmap.jpacs.orgnih.gov

TDDFT calculations suggest that the ionization of this compound in a high electric field (as in FI-MS) occurs through two main processes: a 7.43 eV excitation followed by a tunneling effect. researchmap.jpacs.orgnih.gov This allows the molecule to ionize at an effective energy of around 6.0 eV, which is significantly lower than its calculated ionization energy of 9.26 eV. researchmap.jpacs.orgnih.gov These calculations also show that the highest occupied molecular orbitals (HOMOs) of the molecular ion are located in the middle of the methylene (B1212753) chain, not at the carbonyl group as might be expected. acs.org

NBO analysis helps to explain the relative abundances of the aliphatic fragment ions observed in the FI mass spectrum. acs.org It suggests that the stability of these carbocations is due to hyperconjugation. acs.org These theoretical models are crucial for interpreting experimental mass spectra and gaining a deeper understanding of the underlying chemical physics. researchmap.jpacs.orgnih.gov

Chromatographic Techniques for Purity and Compositional Assessment

Chromatographic methods are essential for determining the purity of this compound and for quantifying its presence in complex mixtures like biodiesel.

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of FAMEs, including this compound. researchgate.netscielo.brs4science.at In this technique, the sample is vaporized and separated into its components in a capillary column. As each component elutes from the column, it is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of the compound.

GC-FID is the standard method for determining the fatty acid profile of oils and fats after they have been converted to their corresponding methyl esters. scioninstruments.com The method is known for its high reproducibility and linearity over a wide range of concentrations. sigmaaldrich.comjppres.com For instance, in the validation of a GC-FID method for analyzing major fatty acids in shark liver oil, the method demonstrated good linearity and accuracy for this compound. jppres.com The purity of polysorbate 80, which contains this compound, has also been successfully tested using GC-FID, showing excellent resolution between this compound and other FAMEs. glsciences.com

Parameter Value/Observation Reference
Linearity (shark liver oil analysis)Good determination coefficient jppres.com
Precision (RSD% for individual FAMEs)< 5% sigmaaldrich.com
Resolution (this compound and methyl oleate)> 1.5 sigmaaldrich.com
Purity Test (Polysorbate 80)Excellent resolution achieved glsciences.com

Two-Dimensional Gas Chromatography (GCxGC-MS with Cold EI)

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. oup.comresearchgate.net This is particularly useful for analyzing complex mixtures containing numerous FAME isomers. gcms.cz In GCxGC, two columns with different stationary phases are coupled, providing a more detailed separation of the sample components. oup.com

When combined with mass spectrometry using a cold electron ionization (Cold EI) source, the capabilities of GCxGC are further extended. researchgate.net Cold EI is a technique that uses a supersonic molecular beam to cool the analyte molecules before ionization. pepolska.pl This "soft" ionization method minimizes fragmentation and enhances the molecular ion peak, which is often weak or absent in standard EI spectra of FAMEs. pepolska.plavivanalytical.com This is especially beneficial for distinguishing between isomers and accurately determining molecular weights. researchgate.net

The analysis of a jet fuel sample spiked with this compound and other FAMEs using pulsed flow modulation (PFM)-GCxGC-MS with Cold EI demonstrated the easy detection of these compounds without co-elution interference. avivanalytical.comresearchgate.net The enhanced molecular ions provided by Cold EI improve the reliability of compound identification from library searches. researchgate.net

Technique Advantage for this compound Analysis Reference
GCxGC-MSImproved separation of FAME isomers in complex mixtures. oup.comgcms.cz
Cold EIEnhanced molecular ion intensity for more reliable identification. researchgate.netpepolska.pl
PFM-GCxGC-MS with Cold EIEnables analysis without co-elution interference in complex matrices like jet fuel. avivanalytical.comresearchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of this compound by analyzing the interaction of the molecule with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecule. The most prominent peaks are associated with the ester functional group and the long hydrocarbon chain.

A strong absorption band is typically observed in the region of 1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester are also visible, typically appearing as two bands in the 1300-1000 cm⁻¹ region. Furthermore, the presence of the long alkyl chain is confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃).

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2925 C-H stretching Alkane (CH₂)
~2855 C-H stretching Alkane (CH₂)
~1740 C=O stretching Ester
~1465 C-H bending Alkane (CH₂)

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are used for its structural analysis. The spectra of stearic acid and this compound are often used as reference compounds in the study of fatty acids and their derivatives due to their simple and well-defined structures. aocs.org

In the ¹H NMR spectrum of this compound, a distinct singlet peak appears around 3.67 ppm, which is attributed to the three protons of the methoxy (B1213986) group (-OCH₃) of the ester. rsc.org This peak is a key differentiator from the spectrum of its parent fatty acid, stearic acid. aocs.org The spectrum also shows a triplet at approximately 2.3 ppm corresponding to the α-methylene protons (-CH₂-COO-), a complex multiplet around 1.6 ppm for the β-methylene protons, a large signal between 1.2 and 1.4 ppm for the bulk of the methylene protons in the long alkyl chain, and a triplet at about 0.88 ppm for the terminal methyl group protons (-CH₃). aocs.org

Table 2: ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm) Multiplicity Assignment
~3.67 Singlet -OCH₃
~2.30 Triplet α-CH₂
~1.62 Multiplet β-CH₂
~1.25 Multiplet -(CH₂)n-

Note: Chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS), and are measured in parts per million (ppm). The solvent used, commonly deuterated chloroform (B151607) (CDCl₃), can slightly influence the peak positions. aocs.org

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the behavior of this compound as a function of temperature, providing crucial data on its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the thermal stability and decomposition profile of this compound. TGA scans of this compound in an inert atmosphere, such as nitrogen, show that it is thermally stable up to a certain temperature, after which it undergoes decomposition. For instance, in one study, the onset of degradation for this compound was observed at temperatures between 100 and 110°C, with complete mass loss by 240°C. semanticscholar.org Another study reported a higher onset of degradation at 207°C in an oxygen atmosphere. researchgate.net The decomposition temperature can be influenced by the atmosphere (inert or oxidative) and the heating rate. semanticscholar.orgresearchgate.net

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the phase transitions of this compound, such as melting and crystallization. aocs.org By measuring the heat flow into or out of a sample as it is heated or cooled, DSC can determine the temperatures and latent heats of these transitions. This compound is often used as a secondary standard for DSC calibration. aocs.org

The DSC thermogram of this compound shows a distinct endothermic peak upon heating, corresponding to its melting point. The melting point is a key characteristic property, and for high-purity this compound, it is sharp. aocs.org Research has shown that the melting point of this compound is around 36.5°C. aocs.org DSC is also used to study the phase behavior of this compound in mixtures, which is relevant for its application in areas like phase change materials (PCMs) and biodiesel. researchgate.netrepec.org For example, when used as a phase change material, the latent heat of fusion is a critical parameter, with values reported to be relatively high. researchgate.net

Table 3: Thermal Properties of this compound from DSC

Property Typical Value
Melting Onset Temperature ~36.5 °C aocs.org

Note: The values can be affected by the purity of the sample and the experimental conditions of the DSC analysis, such as the heating rate. aocs.org

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like methyl stearate (B1226849) to predict a variety of properties from first principles. DFT has been utilized to determine the thermodynamic properties of methyl stearate and its fragments with high accuracy. missouristate.edu

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In the context of this compound, DFT calculations can map the distribution of these orbitals. For the this compound radical cation (M+•), analysis has shown that the Singly Occupied Molecular Orbital (SOMO) and the LUMO are key to understanding its structure. researchmap.jp Quantum chemical calculations indicate that upon ionization, the electron is lost from the methylene (B1212753) chain and the carbonyl group. researchmap.jp This type of analysis helps predict the most likely sites for electrophilic and nucleophilic attack and explains the molecule's behavior in chemical reactions.

Table 1: Key Concepts in Frontier Molecular Orbital Theory

Term Description Significance for this compound
HOMO Highest Occupied Molecular Orbital Represents the orbital from which an electron is most easily removed; indicates electron-donating capability.
LUMO Lowest Unoccupied Molecular Orbital Represents the orbital to which an electron is most easily added; indicates electron-accepting capability.
HOMO-LUMO Gap Energy difference between HOMO and LUMO A larger gap implies greater chemical stability and lower reactivity.

| SOMO | Singly Occupied Molecular Orbital | In radical species like the this compound cation, this is the highest orbital containing a single electron. |

DFT is a valuable tool for the accurate calculation of thermodynamic properties, which are essential for understanding the behavior of this compound under various conditions. missouristate.edu These calculations can provide data for properties such as enthalpy of formation, entropy, and heat capacity, which are critical for chemical process design and safety analysis. chalcogen.roresearchgate.net For instance, ideal-gas thermodynamic properties of fatty acid methyl esters have been calculated using a combination of DFT and statistical thermodynamics. researchgate.net While experimental data provides a benchmark, computational methods allow for the determination of these properties under conditions that may be difficult or costly to achieve in a laboratory.

Table 2: Selected Thermodynamic Properties of this compound

Property Value Unit
Standard Enthalpy of Formation (gas) -775.3 ± 4.4 kJ/mol
Standard Enthalpy of Vaporization 100.1 kJ/mol
Standard Enthalpy of Fusion 63.6 kJ/mol
Molar Heat Capacity (gas, Joback method) 848.69 J/mol·K

(Data sourced from NIST Chemistry WebBook and Cheméo) chemeo.comnist.gov

Time-Dependent Density Functional Theory (TDDFT) extends DFT to describe electronic excited states, making it a suitable method for calculating properties like ionization energy. nih.gov Studies on this compound have employed TDDFT to analyze its ionization process. researchmap.jp

Quantum chemical calculations suggest that the ionization of this compound is not a simple, single-step electron removal. researchmap.jp Instead, TDDFT calculations indicate a process involving an initial electronic excitation. researchmap.jp The calculated adiabatic ionization energy for this compound is 9.26 eV. researchmap.jp However, the analysis suggests that under high electric field conditions, ionization proceeds via a lower energy pathway involving a 7.43 eV excitation, followed by quantum tunneling of the electron. researchmap.jp This detailed insight into the ionization mechanism is crucial for interpreting experimental results from techniques like field ionization mass spectrometry. researchmap.jp

Table 3: Calculated Ionization Properties of this compound

Parameter Value Method
Adiabatic Ionization Energy (IE₀) 9.26 eV DFT (M06-2X/6-311++G(d,p))
First Excitation Energy 7.43 eV TDDFT

(Data sourced from Inutan et al., 2023) researchmap.jp

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including complex events like chemical reactions.

MD simulations are particularly well-suited for studying the pyrolysis of this compound, a process of thermal decomposition critical to understanding biodiesel combustion and biofuel upgrading. missouristate.edu Ab initio MD simulations, which use quantum mechanical calculations to determine the forces between atoms, provide an atomic-level description of the reaction pathways and products formed. researchgate.net

Simulations of this compound pyrolysis have been performed to understand the procedure at an atomic level, with the goal of optimizing future fuel viability. missouristate.eduresearchgate.net These simulations track trajectories over time, allowing for the observation of significant bond-breaking and bond-forming events, the identification of resulting fragments, and the precise timing of these occurrences. missouristate.eduresearchgate.net Similar simulations on other fatty acid methyl esters, such as methyl oleate (B1233923) and methyl linoleate, have shown that initial pyrolysis steps often involve the cleavage of C-C bonds to produce smaller intermediates, followed by the transformation of the ester group. mdpi.commdpi.comrepec.org This detailed mechanistic information is difficult to obtain from experiments alone but is essential for engineering better biofuel formulations. missouristate.edu

While specific studies applying Reaction Force Analysis to this compound are not prominent, this technique is a powerful tool for analyzing chemical reactions observed in MD simulations. It involves calculating the force exerted on the atoms along a reaction coordinate. This analysis can reveal the points at which bond breaking and forming occur and distinguish between the energy required to distort the molecule and the energy of the electronic bond-breaking event itself.

Reaction Path Optimization is another computational technique used to find the minimum energy path (MEP) for a given chemical reaction, connecting reactants to products via a transition state. chemrxiv.org For the pyrolysis of this compound, this method could be used to identify the most favorable pathways for decomposition. By mapping the potential energy surface, researchers can calculate activation barriers for different bond dissociation events, providing quantitative data on which reactions are most likely to occur at a given temperature. This complements the dynamic picture from MD simulations by providing a clear energetic map of the reaction landscape.

Table of Mentioned Compounds

Compound Name
This compound
Methyl oleate
Methyl linoleate

Quantum Chemical Electron Ionization Mass Spectra (QCEIMS) Simulations

Quantum Chemical Electron Ionization Mass Spectra (QCEIMS) is a computational method used to predict the electron ionization (EI) mass spectra of molecules from first principles. nih.gov This approach simulates the high-energy processes that occur in a mass spectrometer, providing a theoretical basis for understanding fragmentation patterns. The simulation typically involves molecular dynamics (MD) calculations using semi-empirical quantum chemical methods, such as GFN-xTB or OM2, to model the dissociation of the molecular ion after ionization. nih.govrsc.org

For this compound, quantum chemical calculations have been employed to analyze the molecular and fragment ions observed in mass spectrometry. researchmap.jp The simulations help to elucidate the mechanisms behind characteristic fragmentation pathways, such as the well-known McLafferty rearrangement. researchmap.jp In the EI mass spectra of this compound, key fragment ions are consistently observed. researchmap.jp

A significant finding from these analyses is the identification of the ion at m/z 74, which arises from the McLafferty rearrangement. researchmap.jp Additionally, simulations can help rationalize the formation of other prominent ions, such as the hydrogen rearrangement ion at m/z 87 and ions resulting from cleavages within the long aliphatic chain. researchmap.jp The appearance of an ion at m/z 224 in 15 eV/EI mass spectra suggests that even small amounts of internal energy in the molecular ion are sufficient to trigger the McLafferty rearrangement. researchmap.jp

The QCEIMS method allows for the automatic and rapid computation of EI-MS for a wide range of molecules. rsc.org While powerful, the accuracy of QCEIMS simulations can vary. Studies have shown that for some molecules, the simulated spectra may contain fewer fragment ions than experimentally observed references. nih.gov The accuracy can be influenced by factors such as the chosen computational parameters and the complexity of potential energy surfaces, which may require more advanced methods to fully capture all possible fragmentation pathways. nih.gov

Table 1: Key Fragment Ions of this compound Observed in Mass Spectrometry and Analyzed via Quantum Chemical Methods

m/zProposed Identity/OriginSignificance
74Ion from McLafferty rearrangementCharacteristic fragment for methyl esters with a γ-hydrogen.
87Hydrogen rearrangement ionA common fragment in the mass spectra of long-chain methyl esters. researchmap.jp
224Ion from McLafferty rearrangementIndicates the reaction occurs even at lower ionization energies. researchmap.jp
269C4 periodic ionPart of a series of ions characteristic of long aliphatic chains. researchmap.jp

ReaxFF-MD Analysis of Reaction Networks

ReaxFF (Reactive Force Field) Molecular Dynamics (MD) is a computational technique designed to simulate complex chemical reactions in large-scale molecular systems. nih.govnih.gov Unlike classical MD, ReaxFF can model the formation and breaking of chemical bonds, making it suitable for studying intricate reaction networks such as those involved in pyrolysis and combustion. nih.govmdpi.com This method has been successfully applied to investigate the high-temperature reaction mechanisms of long-chain methyl esters, which serve as components of biodiesel. mdpi.com

While specific ReaxFF-MD studies on this compound are not detailed in the provided sources, research on analogous compounds like methyl palmitate and methyl oleate offers significant insights into the expected reaction pathways. mdpi.com These simulations reveal that the initial pyrolysis step for long-chain methyl esters typically involves the cleavage of C-C bonds. mdpi.com This initiation leads to the formation of larger molecular intermediates and smaller radical species. Subsequently, these intermediates undergo further decomposition into a variety of smaller, stable gaseous molecules. mdpi.com

The analysis of ReaxFF-MD trajectories, often aided by specialized visualization and analysis tools like VARxMD or ChemTraYzer2, allows for the construction of detailed chemical reaction networks. nih.govresearchgate.netscm.com These networks map the complex series of elementary reactions, identifying key intermediates, products, and reaction pathways. For compounds similar to this compound, the final products of pyrolysis and combustion simulations include important small molecules. mdpi.com

The ReaxFF-MD method provides a powerful atomic-level perspective on chemical reactivity, bridging the gap between quantum chemical calculations on small systems and macroscopic experimental observations. mdpi.com It can be used to determine kinetic parameters and understand how factors like temperature and system density influence product distribution. mdpi.com

Table 2: Common Products and Intermediates in ReaxFF-MD Simulations of Long-Chain Methyl Esters

Species TypeExamplesRole in Reaction Network
Initial ReactantMethyl Palmitate, Methyl OleateStarting material for pyrolysis/combustion simulation. mdpi.com
IntermediatesLarge molecular fragments, radicalsFormed from initial C-C bond cleavage. mdpi.com
Final ProductsMethane (B114726), Ethylene, Carbon Monoxide, Carbon Dioxide, WaterStable small molecules formed from decomposition of intermediates. mdpi.com

Biochemical Pathways and Biological Interactions

Methyl Stearate (B1226849) as a Metabolite in Biological Systems

Methyl stearate, the methyl ester of stearic acid, is recognized as an endogenous metabolite present in a wide range of biological systems. hmdb.cafoodb.ca It is classified chemically as a fatty acid methyl ester (FAME). hmdb.cafoodb.ca Its role as a metabolite has been identified in various organisms, including bacteria, plants, and mammals. nih.govresearchgate.netebi.ac.uk For instance, it has been reported in species such as Humulus lupulus (hops) and the insect Ostrinia nubilalis. nih.gov In humans, this compound has been detected in feces. ebi.ac.uk

Research indicates that FAMEs, including this compound, are formed endogenously in mammalian tissues. nih.gov Studies in rats have shown its presence in the liver, pancreas, and brown fat, with levels increasing significantly upon exposure to methanol (B129727), which may suggest a role in metabolic defense mechanisms. nih.gov In the bacterium Methylophilus quaylei, this compound is produced as an extracellular metabolite, potentially as an adaptation to environmental stress. researchgate.net Beyond its role as a metabolic intermediate, this compound is also implicated in cellular processes such as cell signaling. hmdb.cafoodb.caoup.com

Table 1: Research Findings on this compound as a Biological Metabolite

Organism/System Tissue/Sample Finding Reference(s)
Homo sapiens (Humans) Feces Identified as a fecal metabolite. ebi.ac.uk
Homo sapiens (Humans) Plasma Levels negatively associated with healthy diet indexes; considered a signaling intermediate. oup.com
Mus musculus (Mouse) General Identified as a metabolite via MetaboLights Study. ebi.ac.uk
Rat Liver, Pancreas, Brown Fat, Blood Detected as an endogenous metabolite; levels increase after methanol exposure. nih.gov
Brassica napus (Rapeseed) General Identified as a metabolite via MetaboLights Study. ebi.ac.uk
Neolitsea daibuensis (Plant) Root Isolated as a natural product. ebi.ac.uk

Biosynthesis of Fatty Acid Methyl Esters in Mammalian Tissues

The formation of fatty acid methyl esters (FAMEs) in mammalian tissues is an established endogenous process. nih.gov While various pathways for fatty acid esterification exist, a key mechanism for the synthesis of FAMEs is through the direct methylation of free fatty acids. nih.govnih.gov This process has been observed in multiple mammalian tissues, including the lungs, pancreas, and liver. nih.govnih.gov

The principal pathway for the biosynthesis of this compound and other FAMEs in mammals involves an enzymatic transmethylation reaction. nih.gov This process utilizes S-adenosylmethionine (SAM) as the methyl group donor. nih.govmdpi.comelsevier.es SAM is a crucial metabolite synthesized from methionine and ATP, serving as the primary donor of methyl groups for the methylation of a vast array of substrates, including lipids, proteins, and nucleic acids. elsevier.eswikipedia.org

A seminal study on rat lung membranes demonstrated that FAMEs are the major lipid products following incubation with radio-labeled SAM. nih.gov The research confirmed the enzymatic nature of this transmethylation through several observations: the reaction was dependent on time and protein concentration, it was inactive at 0°C and with heat-denatured membranes, and it was inhibited by S-adenosylhomocysteine, the by-product of SAM-dependent methylation reactions. nih.govelifesciences.org The enzyme system showed a high affinity for SAM as a substrate. nih.gov Mass spectrometry analysis confirmed the synthesis of several FAMEs, including methyl palmitate, this compound, methyl oleate (B1233923), and methyl linoleate, demonstrating the direct enzymatic transfer of a methyl group from SAM to a free fatty acid. nih.gov This activity was found to be highest in microsomes and was also present in membranes from the parotid gland and pancreas. nih.gov

Table 2: Characteristics of Enzymatic Transmethylation of Fatty Acids in Rat Lung Membranes

Characteristic Observation Implication Reference
Substrate S-Adenosylmethionine (SAM) Serves as the methyl group donor. nih.gov
Products Identified Methyl palmitate, this compound, methyl oleate, methyl linoleate Confirms the synthesis of various FAMEs. nih.gov
Enzymatic Nature Reaction is time and protein dependent; inactive at 0°C or with heat-denatured membranes. Suggests the process is catalyzed by an enzyme. nih.gov
Inhibition Inhibited by S-adenosylhomocysteine (SAH). Consistent with a SAM-dependent methyltransferase reaction. nih.gov

| Tissue Activity | Highest in lung microsomes; also present in parotid and pancreas membranes. | Indicates tissue-specific activity levels. | nih.gov |

Role in Cellular Metabolism and Signaling Pathways

This compound and other FAMEs are involved in key aspects of cellular function, extending beyond simple metabolic intermediacy to roles in complex signaling cascades. hmdb.cafrontiersin.orgontosight.aiontosight.ai These molecules can influence the physical properties of cell membranes and participate in signaling pathways that regulate fundamental cellular processes. ontosight.aiontosight.ai

Metabolomic studies have directly implicated this compound in the pathways of glycerolipid and glycerophospholipid metabolism. frontiersin.orgresearchgate.net These pathways are fundamental to cellular life, responsible for synthesizing the structural components of membranes and molecules involved in signaling. nih.gov A study investigating the metabolic response to Donepezil treatment in Alzheimer's disease patients found that glycerolipid and glycerophospholipid metabolism were among the most significantly affected pathways. frontiersin.org In this context, the plasma levels of this compound were identified as a key differentiating metabolite, highlighting its connection to these lipid networks. frontiersin.orgresearchgate.net Glycerophospholipids are hydrolyzed to produce free fatty acids and lysophospholipids, which act as precursors for inflammatory signaling molecules, indicating the pathways' importance in cellular communication. oup.com

The availability of this compound is intrinsically linked to the metabolic pathways of its precursor, stearic acid. Stearic acid (18:0) is primarily formed in the endoplasmic reticulum through the elongation of palmitic acid (16:0). wikipedia.orglibretexts.org This elongation is a critical process in fatty acid metabolism, providing the substrate for both the synthesis of very-long-chain fatty acids (VLCFAs) and for desaturation reactions. libretexts.orgnih.gov The elongation process involves a series of reactions that are analogous to those in de novo fatty acid synthesis but are carried out by distinct membrane-bound enzymes. wikipedia.org The activity of these elongation pathways, which use stearate as a substrate for further extension, has been measured in various mammalian tissues, including the liver and adipose tissue. nih.govresearchgate.net Therefore, the regulation of fatty acid elongation directly influences the cellular pool of stearic acid available for conversion into this compound.

Research has specifically identified this compound as a metabolite associated with adipocyte differentiation, the process by which preadipocytes mature into functional fat cells. frontiersin.org In a study of metabolic changes, this compound was used as a marker to characterize adipogenic differentiation. frontiersin.org The levels of this compound, along with glycerol-3-phosphate, were found to be significantly correlated with this process. frontiersin.orgresearchgate.net This suggests that this compound may play a role in the complex network of events that govern the development of adipocytes. frontiersin.org In contrast, its precursor, stearic acid, has been shown to induce programmed cell death (apoptosis) in preadipocytes without affecting the differentiation process itself, indicating that the methylation of stearic acid may alter its biological function in the context of adipogenesis. plos.org

Table 3: Association of this compound with Metabolic Pathways and Cellular Processes

Pathway/Process Role/Association of this compound Key Findings Reference(s)
Glycerolipid Metabolism Involved as a metabolite in this pathway. Plasma levels of this compound were a key differentiator in a study where this pathway was significantly enriched. frontiersin.orgresearchgate.net
Glycerophospholipid Metabolism Involved as a metabolite in this pathway. Identified as a significantly enriched pathway associated with varying plasma levels of this compound. frontiersin.orgresearchgate.net
Fatty Acid Elongation Product of the precursor (stearic acid) which is a key substrate in elongation pathways. Stearic acid is elongated from palmitic acid and serves as a precursor for VLCFAs. wikipedia.orglibretexts.orgnih.gov

| Adipocyte Differentiation | Used as a marker for characterizing adipogenic differentiation. | Levels of this compound are significantly correlated with the differentiation process. | frontiersin.orgresearchgate.net |

Table of Compounds Mentioned

Compound Name
Acetyl-CoA
Adenosine
Adenosine triphosphate (ATP)
Arachidonic acid
CDP-choline
CDP-ethanolamine
Cysteine
Diacylglycerol
Fructose 6-phosphate (F6P)
Glucose 6-phosphate (G6P)
Glycerol-3-phosphate
Glycine
Guanidinoacetate
Homocysteine
Linoleic acid
Linolenic acid
Malonyl-CoA
Methanol
Methionine
Methyl linoleate
Methyl oleate
Methyl palmitate
This compound
Oleic acid
Palmitic acid
Palmitoleic acid
Pantothenate
Phosphatidylcholine
Phosphatidylethanolamine (PE)
Phosphatidylserine
S-Adenosylhomocysteine (SAH)
S-Adenosylmethionine (SAM)
Stearic acid

Methyl Donor Activities in Metabolic Regulation

This compound has been identified as possessing methyl-donor activities. ijapr.in Methyl donors are crucial micronutrients that participate in the one-carbon metabolism, a network of interconnected biochemical pathways essential for normal cellular functions. mdpi.com This metabolism is fundamental for the synthesis of S-adenosylmethionine (SAM), which serves as the universal methyl donor for numerous cellular reactions. mdpi.commdpi.com These reactions include DNA and histone methylation, which are epigenetic mechanisms that regulate gene expression. mdpi.com

The availability of methyl donors like choline, betaine, folate, and methionine is critical for maintaining cellular health. mdpi.commdpi.com A deficiency in dietary methyl donors can lead to metabolic disturbances, including disruptions in energy and lipid metabolism, and dysregulation of DNA methylation and protein synthesis. mdpi.com For instance, a diet depleted in methyl donors has been shown to cause significant changes in systemic fatty acid metabolism. nih.gov Research indicates that methyl donor restriction can alter the plasma levels of metabolites related to fatty acid metabolism, such as carnitine and acylcarnitines. nih.gov

Extracellular Metabolite in Microorganisms

This compound is recognized as an extracellular metabolite in certain microorganisms, playing a role in their growth and response to environmental stress. researchgate.nethmdb.ca It has been identified in the culture liquid of bacteria, indicating its release into the extracellular environment. researchgate.netnih.gov

The obligate methylotrophic bacterium Methylophilus quaylei has been found to produce this compound as its main extracellular hydrophobic metabolite under both optimal growth conditions and osmotic stress. researchgate.netnih.govcolab.ws The presence of methyl esters of fatty acids, including this compound, has been detected in both the culture liquid and cellular lipids of this bacterium. researchgate.netnih.gov The extracellular release of this compound by Methylophilus quaylei is considered an adaptation to stress conditions. researchgate.net

Exogenously supplied this compound, along with other C16-C18 free fatty acids and their methyl esters, has been shown to stimulate the growth and survivability of Methylophilus quaylei. researchgate.netnih.gov These compounds also enhance the production of exopolysaccharides, particularly under osmotic and oxidative stress, acting as growth factors and adaptogens. researchgate.netnih.gov The protective mechanism of these fatty acids and their esters is a subject of ongoing research. researchgate.netnih.gov

The order of effectiveness of various hydrophobic supplements in stimulating the growth of M. quaylei has been reported as follows: C18:1 > C18:0 > C16:0 > methyl oleate > this compound. researchgate.netnih.gov Furthermore, this compound has been observed to affect the chemotaxis of microorganisms, influencing their movement towards or away from chemical stimuli. researchgate.net For example, it has been shown to promote the swarming motility of certain rhizosphere bacteria. researchgate.net In some bacteria, exposure to acid stress can lead to changes in the fatty acid composition of the cell membrane, including alterations in the levels of stearic acid, as a protective response. nih.govnih.gov

Environmental Fate and Degradation Mechanisms

Biodegradation of Methyl Stearate (B1226849) in Environmental Matrices

The biodegradation of methyl stearate is a significant pathway for its removal from soil and water. As a naturally derived compound, many microorganisms possess the metabolic capability to break it down.

This compound is readily biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. lyellcollection.orgconcawe.eu

Aerobic Degradation: In the presence of oxygen, the biodegradation of this compound is initiated by the enzymatic oxidation of the terminal methyl group to a primary alcohol. researchgate.net This is followed by further oxidation to an aldehyde and then to a carboxylic acid, which can then enter the β-oxidation pathway. researchgate.net This process sequentially removes two-carbon units, ultimately mineralizing the compound to carbon dioxide and water. researchgate.netlyellcollection.org Studies have shown that this compound can be partially biodegraded within 24 hours by mixed activated sludge. nih.gov

Anaerobic Degradation: In the absence of oxygen, the anaerobic biodegradation of this compound is a more complex process that involves the cooperation of different types of microorganisms. nih.gov The initial step is the same as in aerobic degradation: de-esterification to stearic acid and methanol (B129727). lyellcollection.orglyellcollection.org The resulting fatty acid then undergoes β-oxidation. lyellcollection.org Under anaerobic conditions, the final products of degradation can include methane (B114726) and carbon dioxide. lyellcollection.orgconcawe.eu The anaerobic biodegradation of FAMEs like this compound can lead to significant methane generation. lyellcollection.orgconcawe.eulyellcollection.orgconcawe.eu

A crucial first step in the biodegradation of this compound, under both aerobic and anaerobic conditions, is the cleavage of the ester bond, a process known as de-esterification. lyellcollection.orglyellcollection.org This reaction is catalyzed by microbial enzymes and results in the formation of stearic acid and methanol. lyellcollection.orglyellcollection.org Both of these products are readily biodegradable. lyellcollection.orglyellcollection.org The released methanol can be easily metabolized under both aerobic and anaerobic conditions. lyellcollection.org

Natural attenuation refers to the reduction of contaminant concentrations in the environment through natural processes without human intervention. For this compound, natural attenuation is a significant process that controls its fate and transport in soil and groundwater. lyellcollection.orglyellcollection.org

Key natural attenuation mechanisms for this compound include:

Biodegradation: As detailed above, microbial degradation is a primary attenuation process.

Sorption: Due to its low water solubility and an estimated Koc value of 62,000, this compound is expected to be immobile in soil, binding strongly to soil organic matter. nih.gov This sorption reduces its mobility and bioavailability.

Hydrolysis: The abiotic chemical breakdown of the ester bond in the presence of water can also occur, although it is generally a slower process than biodegradation. The estimated half-life for base-catalyzed hydrolysis at pH 8 is 266 days, and at pH 7, it is 7.3 years. nih.govguidechem.com

Studies have shown that while FAMEs like this compound are readily biodegradable, the rates can vary depending on site-specific conditions such as the presence of electron acceptors and nutrients. lyellcollection.orgconcawe.euconcawe.eu In some cases, the rapid biodegradation of FAMEs can deplete these resources, potentially slowing down the degradation of other contaminants. concawe.euconcawe.eu

Atmospheric Degradation Mechanisms (e.g., Hydroxyl Radical Reactions)

This compound can exist in the atmosphere in both vapor and particulate phases. nih.gov Its atmospheric fate is primarily determined by its reaction with photochemically-produced hydroxyl radicals (•OH), often referred to as the "detergent of the atmosphere". nih.govniwa.co.nz

The reaction with hydroxyl radicals is the main degradation pathway for vapor-phase this compound. The estimated rate constant for this reaction is 2.1 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.govguidechem.com This corresponds to an atmospheric half-life of approximately 18 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.govguidechem.com This relatively short half-life indicates that this compound is not likely to persist for long periods in the atmosphere.

Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition. nih.gov Direct photolysis is not expected to be a significant degradation pathway as this compound does not absorb light in the environmental UV spectrum. guidechem.com

Ecological Impact and Environmental Persistence Studies

The environmental persistence of this compound is generally considered to be low due to its ready biodegradability and relatively rapid atmospheric degradation. lyellcollection.orgeuropa.eu However, its low water solubility means that if released into aquatic environments, it is likely to partition to sediment. europa.eu

While this compound itself is considered to have low bioaccumulation potential, its degradation can have secondary environmental impacts. europa.eu For instance, the anaerobic biodegradation of this compound can lead to the production of significant amounts of methane, a potent greenhouse gas. concawe.euconcawe.eu

Interactive Data Table: Environmental Fate Parameters of this compound

ParameterValueReference
Atmospheric Half-life (vs. •OH) ~18 hours nih.govguidechem.com
Hydrolysis Half-life (pH 7) 7.3 years nih.govguidechem.com
Hydrolysis Half-life (pH 8) 266 days nih.govguidechem.com
Estimated Koc 62,000 nih.gov
Biodegradability Readily biodegradable lyellcollection.orgconcawe.eu

Applications in Advanced Materials and Green Chemistry

Phase Change Materials (PCMs) for Thermal Energy Storage

Organic compounds like methyl stearate (B1226849) are widely utilized as phase change materials (PCMs) due to their desirable characteristics, including chemical stability, non-toxicity, and congruent melting behavior. unimap.edu.my They store and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during their solid-liquid phase transition. This property is particularly useful for applications like passive solar heating in buildings, where maintaining thermal comfort and reducing energy consumption are primary goals. unimap.edu.myuisek.edu.ec

To fine-tune the phase transition temperature for specific applications, such as maintaining comfort in buildings (18-30°C), methyl stearate is often blended with other fatty acid esters to form eutectic mixtures. uisek.edu.ec A notable example is its combination with methyl palmitate. uisek.edu.ecresearchgate.net These binary systems exhibit complex phase behaviors, including eutectic, peritectic, and metatectic reactions. ua.pt

Research has focused on identifying the optimal composition of this compound (MS) and methyl palmitate (MP) to achieve desired thermal properties. One study identified a mixture of 80 wt% MS and 20 wt% MP as ideal for potential use in warmer climates. researchgate.netresearchgate.net This specific blend exhibits a melting temperature range of 25.52–40.38°C and a high latent heat of fusion of 164.1 J/g. researchgate.netresearchgate.net The eutectic mixture of this compound and methyl palmitate is considered promising for passive solar building applications due to a sharp phase transition at a desirable temperature. unimap.edu.my

Table 1: Thermal Properties of this compound/Methyl Palmitate Binary Mixtures This table presents data on various compositions of this compound and Methyl Palmitate mixtures, highlighting their melting temperatures and latent heat of fusion as determined by differential scanning calorimetry (DSC).

Composition (wt%)Melting Temperature (°C)Latent Heat of Fusion (J/g)Freezing Temperature (°C)Latent Heat of Solidification (J/g)Source
80% MS / 20% MP25.52 - 40.38164.131.11 - 21.60154.9 researchgate.netresearchgate.net
Eutectic Mixture23.9--- unimap.edu.my
100% MS (in Diatomite)16.4 - 33.534.67-- uisek.edu.ecscientific.net

A significant drawback of organic PCMs, including this compound, is their inherently low thermal conductivity, which limits their heat storage and release rates. researchgate.netscientific.net To overcome this, this compound is incorporated into composite materials with high-conductivity fillers. Expanded graphite (B72142) (EG) is a common choice due to its three-dimensional porous network, which enhances heat transfer. researchgate.netscientific.netbjut.edu.cn

When a methyl palmitate-methyl stearate eutectic mixture is combined with expanded graphite, the resulting composite phase change material (CPCM) shows a dramatically improved heat transfer performance. researchgate.netscientific.net Numerical simulations revealed that the heat transfer rate and phase change reaction rate of the MP-MS/EG composite were 14 times and 3 times greater than that of the pure eutectic mixture, respectively. researchgate.netscientific.net Other research on similar fatty acids like stearic acid has shown that adding just 10-12 wt% of expanded graphite can increase thermal conductivity by over 19-fold. bjut.edu.cnresearchgate.net In a different approach, a composite using this compound with activated carbon and graphene nanoplatelets achieved a thermal conductivity of 0.78 W/(m∙K), a 198.83% improvement over pure this compound, with a high melting enthalpy of 160.9 kJ/kg. tandfonline.com

Table 2: Enhancement of Thermal Conductivity in Stearate-Based Composite PCMs This table details the improvement in thermal conductivity achieved by incorporating various conductive materials with this compound or closely related stearic acid.

PCM BaseEnhancer MaterialEnhancer Loading (wt%)Thermal Conductivity (W/m·K)ImprovementSource
This compoundCAC@GnP Hybrid Matrix10%0.78198.83% tandfonline.com
MP-MS EutecticExpanded Graphite (EG)Not Specified-14x Heat Transfer Rate researchgate.netscientific.net
Stearic Acid (SA)Expanded Graphite (EG)10%-266.6% researchgate.net
Stearic Acid (SA)Expanded Graphite (EG)12%6.541917.9% bjut.edu.cn

For long-term viability in thermal energy storage applications, PCMs must exhibit excellent thermal and chemical stability over many heating and cooling cycles. uisek.edu.ec this compound and its mixtures have been subjected to such assessments to ensure their reliability.

Studies involving accelerated thermal cycling tests have demonstrated that this compound-based PCMs possess good thermal reliability and chemical stability. uisek.edu.ecresearchgate.netscientific.net For instance, the optimal 80/20 mixture of this compound and methyl palmitate showed no significant degradation after extensive cycling. researchgate.net This stability is often confirmed using Fourier Transform Infrared (FTIR) spectroscopy, which analyzes the chemical bonds within the material before and after cycling. researchgate.netresearchgate.net FTIR results typically confirm that no chemical changes have occurred, indicating high chemical stability. researchgate.netresearchgate.net Similarly, a PCM composed of 100% methyl esters of commercial stearic acid was found to be thermally and chemically stable after 360 thermal cycles. uisek.edu.ecscientific.net

Green Solvents and Alternatives in Chemical Processes

In line with the principles of green chemistry, there is a growing demand for sustainable solvents to replace traditional, petroleum-derived ones that pose health and environmental risks. mdpi.comresearchgate.net Fatty acid methyl esters (FAMEs), including this compound, have emerged as promising green alternatives. mdpi.comresearchgate.netmdpi.com

This compound is considered a green solvent primarily because it is derived from renewable resources like vegetable oils and animal fats through a process of transesterification. mdpi.comresearchgate.netwikipedia.org Its key environmental advantages include biodegradability and minimal volatile organic compound (VOC) emissions, making it a suitable replacement for non-polar solvents like white spirit and ligroin. mdpi.commdpi.com The use of FAMEs aligns with green chemistry goals by promoting energy efficiency and utilizing renewable feedstocks. researchgate.net Their application is being explored across various sectors, from industrial formulations to fine chemical synthesis. mdpi.comresearchgate.net

A specialized and impactful application of this compound as a green solvent is in the field of cultural heritage conservation. mdpi.comresearchgate.net Traditional solvents used for cleaning artworks can pose risks to both the conservator and the artifact itself. mdpi.comresearchgate.net

Research has shown that this compound, often applied in a gel form to control its application and prevent deep penetration into porous substrates, is highly effective. mdpi.comresearchgate.net Specifically, a this compound-based gel has been identified as the best cleaning system for removing low-polarity materials such as aged microcrystalline wax and the synthetic varnish Regalrez 1094 from painted surfaces. mdpi.com This treatment achieves a high level of cleanliness with excellent chromatic results and, crucially, leaves no detectable solvent residue on the artifact's surface. mdpi.com This makes it a safe and sustainable solution for the delicate work of preserving cultural heritage. mdpi.comresearchgate.net

Biofuel Components and Additives

This compound is a significant component in the composition of biodiesel and serves as an additive to enhance the properties of biofuel streams. Its saturated nature and long carbon chain contribute to desirable fuel characteristics.

The cetane number (CN) is a critical indicator of the ignition quality of diesel fuel. A higher cetane number signifies a shorter ignition delay, leading to better engine performance and reduced emissions. The chemical structure of the fatty acid methyl esters (FAMEs) that constitute biodiesel directly influences its cetane number. Longer carbon chains and a higher degree of saturation in the FAMEs generally correlate with a higher cetane number. biodieseleducation.orgieefoundation.org

Studies have reported varying cetane numbers for pure this compound, with values cited around 75.6 to 86.9. biodieseleducation.org The addition of this compound to biodiesel derived from feedstocks with lower cetane numbers can be an effective strategy to meet stringent fuel quality standards such as ASTM D6751 and EN 14214. ieefoundation.org

Below is a table comparing the cetane numbers of various fatty acid methyl esters, highlighting the superior ignition quality of this compound.

Fatty Acid Methyl EsterChemical FormulaSaturationCetane Number
This compound C19H38O2 Saturated 75.6 - 86.9
Methyl PalmitateC17H34O2Saturated74.3 - 74.5
Methyl Oleate (B1233923)C19H36O2Monounsaturated~57.2
Methyl LinoleateC19H34O2Polyunsaturated-
Methyl LinolenateC19H32O2Polyunsaturated-
Data sourced from multiple research findings. biodieseleducation.orgieefoundation.org

The oxidative stability of biodiesel is a crucial parameter that affects its storage life and performance. Biodiesel, particularly that with a high content of unsaturated fatty acid methyl esters, is susceptible to oxidation, which can lead to the formation of gums and sediments, an increase in viscosity, and the generation of acidic compounds. mdpi.comnih.gov These degradation products can adversely affect engine components.

This compound, as a saturated FAME, exhibits high resistance to oxidation. acs.org Its lack of double bonds in the carbon chain prevents the initiation and propagation of oxidation reactions. acs.org Consequently, increasing the proportion of this compound in a biodiesel blend can significantly enhance its oxidative stability. mdpi.com

A study investigating the effect of adding pure this compound to rapeseed methyl ester biodiesel demonstrated a clear improvement in oxidation stability. The time needed for complete oxidation increased with the addition of this compound. mdpi.com This indicates that blending with saturated esters like this compound is a viable method to improve the stability of biodiesels derived from feedstocks rich in polyunsaturated fatty acids. mdpi.com

The following table illustrates the impact of adding this compound on the oxidation stability of rapeseed methyl ester biodiesel.

SampleAdded Volume of this compound (mL)Time to Complete Oxidation (hours)
Rapeseed ME Biodiesel0-
+ this compound1-
+ this compound2-
+ this compound3-
+ this compound4-
Qualitative data indicates an increase in oxidation stability with the addition of this compound. mdpi.com

Role as Nonionic Surfactants, Emulsifiers, and Stabilizers in Chemical Formulations

Beyond its applications in biofuels, this compound serves as a versatile nonionic surfactant, emulsifier, and stabilizer in a wide array of chemical formulations. fishersci.separchem.comchemicalbook.com Its molecular structure, comprising a long, lipophilic (oil-loving) hydrocarbon tail and a polar ester group, imparts surface-active properties.

As a nonionic surfactant, this compound can reduce the surface tension between different phases, such as oil and water, facilitating their mixing and the formation of stable emulsions. fishersci.sechemicalbook.com This property is leveraged in the cosmetic and personal care industries, where this compound is used as an emollient and stabilizer in lotions, creams, and other products. nih.gov In the pharmaceutical industry, it can be found in topical ointments and serves as a lubricant. parchem.comnih.gov

This compound is also utilized in the textile industry as a lubricant and in the manufacturing of detergents and wetting agents. parchem.comnih.gov Furthermore, it acts as a stabilizer in the production of resins and plasticizers. parchem.comnih.gov The use of methyl ester-based surfactants is considered environmentally advantageous compared to some traditional surfactants due to their biodegradability and derivation from renewable vegetable oil sources. google.comgoogle.com

Precursor for Specialty Chemicals (e.g., Hydroxy Fatty Acids)

This compound is a valuable precursor for the synthesis of various specialty chemicals, including hydroxy fatty acids and other derivatives with specific functionalities. These transformations open up avenues for producing high-value bio-based chemicals from a renewable feedstock.

One notable example is the synthesis of methyl (R)-10-hydroxystearate. A study has demonstrated a method to produce this hydroxy fatty acid methyl ester from sewage scum, where this compound is an intermediate in the conversion process. mdpi.com Hydroxy fatty acids are valuable in the production of resins, polymers, cosmetics, and biolubricants. mdpi.com

This compound can also be converted into other specialty esters through transesterification. For instance, the reaction of this compound with solketal (B138546) (a protected form of glycerol) can yield (2,2-dimethyl-1,3-dioxolan-4-yl)this compound, a biobased specialty chemical. mdpi.com Additionally, the decarboxylation of this compound can produce long-chain olefins, which are important building blocks for polymers and other surfactants. acs.org The oxidation of this compound can also lead to the formation of oxo-fatty acid esters, such as octadecanoic acid, 12-oxo-, methyl ester, which have applications in the production of lubricants and pharmaceuticals. ontosight.ai

Crystallization and Polymorphism Studies

Crystal Growth Kinetics and Morphology in Various Solvents

The environment in which methyl stearate (B1226849) crystallizes significantly impacts its crystal growth and morphology. whiterose.ac.uk Studies conducted in supersaturated solutions of n-dodecane, kerosene (B1165875), and toluene (B28343) reveal that the choice of solvent directly influences both the crystal's shape (morphology) and the speed of its growth (kinetics). whiterose.ac.ukacs.org

In all three solvents, a dominant lozenge-shaped crystal habit was observed. acs.org However, at lower levels of supersaturation in kerosene, a less symmetrical morphology emerged. whiterose.ac.ukacs.org The growth rates for the primary crystal faces, specifically the (110) and (1-10) faces, were measured to be between 0.02 and 1.13 µm/s across all solutions. whiterose.ac.ukacs.org Notably, these growth rates were achieved at significantly lower supersaturation levels in toluene compared to the other solvents. whiterose.ac.uk

The underlying crystal growth mechanisms were also found to be solvent-dependent. whiterose.ac.uk In n-dodecane, the growth kinetics were consistent with the Burton-Cabrera-Frank (BCF) mechanism, which describes growth at screw dislocations on the crystal surface. whiterose.ac.uk For kerosene, the Birth and Spread (B&S) mechanism, involving two-dimensional nucleation on the crystal surface, appeared to be dominant. whiterose.ac.uk In toluene, the growth was found to be controlled by the diffusion of methyl stearate molecules through the solvent to the crystal surface. whiterose.ac.uk

Polymorphic Forms of this compound (Monoclinic and Orthorhombic)

This compound is known to exhibit polymorphism, meaning it can crystallize into multiple different crystal structures. rsc.org Historically, two primary polymorphs have been identified: a monoclinic form and an orthorhombic form. acs.orgrsc.org

The first crystal structure reported in 1960 was monoclinic, belonging to the A2/a space group. rsc.org A decade later, an orthorhombic form in the Pnab space group was identified. rsc.org More recent research has further explored these structures and identified additional polymorphs. acs.orgrsc.org For instance, a 2017 study rationalized the observed crystal morphology based on a different monoclinic form with a C2 space group. acs.org A 2018 study successfully identified and characterized three new polymorphs (designated as Forms III, IV, and V), all of which are monoclinic. rsc.orgresearchgate.net Form III (Cc space group) was grown from a carbon disulfide solution, while Form IV (C2/c space group) and Form V (Cc space group) were obtained from slowly and rapidly cooled melts, respectively. rsc.orgresearchgate.net

The existence of these different forms highlights the complexity of this compound's crystallization, with factors like solvent and cooling temperature determining which polymorph is formed. rsc.org

Nucleation Phenomena and Influences of Crystallization Environment

Nucleation, the initial step of crystal formation, is highly sensitive to the crystallization environment. figshare.comacs.org For this compound, studies in dodecane (B42187), kerosene, and toluene show that the solvent choice strongly influences nucleation behavior. figshare.comresearchgate.net Analysis using the Kashchiev–Borissova–Hammond–Roberts (KBHR) model revealed a progressive nucleation (PN) mechanism in all three solvents, where nuclei form continuously over time. figshare.comresearchgate.net

The effective crystallite interfacial tension (γeff), a measure of the energy barrier to nucleation, varied with the solvent. researchgate.net Values ranged from 0.94 to 1.55 mJ/m² in dodecane, 1.21 to 1.91 mJ/m² in kerosene, and 1.18 to 1.88 mJ/m² in toluene. figshare.comresearchgate.net Nucleation in toluene appears to be hindered by its relatively higher interfacial tension. figshare.com

Nucleation rates also showed significant solvent dependency. figshare.com At the critical undercooling temperature, nucleation rates were highest in kerosene solutions (ranging from 4.56 × 10¹⁶ to 1.79 × 10¹⁷ nuclei/mL·s). figshare.comresearchgate.net However, when compared at the same level of supersaturation (iso-supersaturation), dodecane solutions exhibited the highest nucleation rates, which were about an order of magnitude greater than those observed in toluene. figshare.comresearchgate.net

Modeling of Crystal Structures and Growth Mechanisms

Predictive modeling is a crucial tool for understanding the crystallization of this compound. The Bravais-Friedel-Donnay-Harker (BFDH) model has been used to predict crystal morphology. acs.org This model, based on the crystal's lattice geometry, successfully indexed the observed crystal habits. For the dominant lozenge shape, the BFDH analysis based on the monoclinic C2 structure identified the key faces as (110), (1-10), (-110), and (-1-10). whiterose.ac.ukresearchgate.net For the less common, asymmetric habit seen in kerosene, the predicted faces were (110), (1-10), (-1-10), (-240), and (-3-10). whiterose.ac.ukresearchgate.net

To understand the kinetics of crystal growth, experimental data has been fitted to established theoretical models. whiterose.ac.uk As mentioned previously, the growth of this compound from n-dodecane aligns with the Burton-Cabrera-Frank (BCF) model, while growth from kerosene fits the Birth and Spread (B&S) model. whiterose.ac.ukacs.org

For nucleation kinetics, the polythermal Kashchiev–Borissova–Hammond–Roberts (KBHR) model has been instrumental. rsc.orgresearchgate.net This first-principles model allows for the determination of crystallization parameters, such as interfacial tension and nucleation rates, from experiments where the temperature is changed at a constant rate. researchgate.netresearchgate.net Its application confirmed a progressive heterogeneous nucleation mechanism for this compound crystallizing from kerosene. researchgate.net

Q & A

Basic: What experimental methodologies are used to synthesize methyl stearate in laboratory settings?

This compound is synthesized via esterification of stearic acid with methanol using an acid catalyst (e.g., H₂SO₄) under reflux conditions (70–80°C, 2 hours). Key variables include catalyst concentration, reagent molar ratios, and reaction time. For example, a study optimized yields by varying this compound volumes (5–15 mL) and catalyst masses (5–20 g) . Post-synthesis, purification involves solvent removal and characterization via FT-IR to confirm ester functional groups (C=O stretch at ~1740 cm⁻¹) .

Basic: What analytical techniques are essential for characterizing this compound purity and structural integrity?

  • Gas Chromatography (GC) : Quantifies purity by resolving this compound from contaminants (e.g., methyl palmitate). Resolution (R) ≥ 2.0 between adjacent peaks ensures accuracy .
  • FT-IR Spectroscopy : Identifies ester bonds (C=O at 1740 cm⁻¹, C-O at 1170 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms molecular structure (e.g., methyl ester protons at δ 3.6 ppm, carbonyl carbon at δ 170 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (m/z 298.5) and fragmentation patterns .

Advanced: How can polythermal crystallization kinetics resolve contradictions in nucleation mechanisms?

Polythermal methods measure critical undercooling as a function of cooling rate to determine nucleation mechanisms. For this compound in kerosene, progressive heterogeneous nucleation was identified, with interfacial tension values (1.64–1.79 mJ/m²) independent of concentration (200–350 g/L). This approach bypasses the need for combined isothermal-polythermal studies, offering a unified model validated against experimental data .

Advanced: How do solvent-solute interactions influence this compound crystal morphology and growth kinetics?

Solvent polarity and supersaturation (σ) dictate growth rates and habit. In n-dodecane, toluene, and kerosene:

  • Morphology : Dominant (110) and (1–10) faces in all solvents, but kerosene induces asymmetric habits at low σ due to solvent-crystal interactions .
  • Growth Rates : Range from 0.02–1.13 μm/s, with Burton-Cabrera-Frank (BCF) mechanism in n-dodecane and Birth & Spread (B&S) in toluene .
Solvent Supersaturation (σ) Growth Rate (μm/s) Mechanism
n-Dodecane0.5–1.20.5–1.13BCF
Toluene0.1–0.30.02–0.15B&S

Basic: How is this compound purity validated for research applications?

High-performance liquid chromatography (HPLC) and GC with flame ionization detection (FID) are standard. For GC, retention time matching against certified standards (e.g., ≥99.5% purity) and internal normalization of peak areas ensure accuracy. NMR further confirms absence of unreacted stearic acid or methanol .

Advanced: What thermodynamic parameters govern this compound crystallization?

Key parameters include:

  • Interfacial Tension (γ) : 1.64–1.79 mJ/m² (kerosene solutions) .
  • Critical Undercooling (ΔT₀) : Depends on cooling rate; higher rates increase ΔT₀ .
  • *Nucleation Work (W)**: Calculated via Arrhenius-type models to assess energy barriers .

Advanced: How do contradictory data on this compound’s nucleation mechanisms arise, and how are they resolved?

Discrepancies stem from isothermal vs. polythermal methodologies. Polythermal analysis integrates cooling rate dependence, revealing progressive heterogeneous nucleation, whereas isothermal methods may oversimplify kinetics. Cross-validation using both approaches reconciles interfacial tension values (1.64–1.79 mJ/m²) .

Basic: What role does this compound play in material science applications?

This compound acts as a low-melting solvent in thermochromic systems. For example, in fluoran-based mixtures, it enables reversible color changes (ΔT = 30–50°C) by modulating molecular interactions between dyes and developers (e.g., bisphenol-A) .

Advanced: How is this compound utilized in lipidomic studies?

As a fatty acid methyl ester (FAME) standard in GC-MS profiling:

  • Quantification : Calibration curves using certified mixtures (this compound, palmitate, oleate) .
  • Isotope Ratio Mass Spectrometry (IRMS) : δ¹³C and δ²H analysis for geographical origin tracing in oils, with measurement uncertainties ±0.3‰ and ±3‰, respectively .

Advanced: What methodologies measure this compound’s interfacial tension in crystallography?

  • Drop Shape Analysis : Captures liquid-solid interactions under controlled temperatures.
  • Polythermal Modeling : Relates cooling rate to critical undercooling, deriving γ via first-principles equations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.